Hexyl methyl ethanedioate
CAS No.: 841302-60-1
Cat. No.: VC18990986
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 841302-60-1 |
|---|---|
| Molecular Formula | C9H16O4 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | 2-O-hexyl 1-O-methyl oxalate |
| Standard InChI | InChI=1S/C9H16O4/c1-3-4-5-6-7-13-9(11)8(10)12-2/h3-7H2,1-2H3 |
| Standard InChI Key | YPLASTDBAZQWQJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOC(=O)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Hexyl methyl ethanedioate (C₉H₁₆O₄) is a diester derived from oxalic acid (HOOC-COOH), where one carboxylic acid group is esterified with methanol (CH₃OH) and the other with hexanol (C₆H₁₃OH). Its systematic IUPAC name is methyl hexyl oxalate, reflecting the methyl and hexyl substituents. The molecular structure consists of two ester functional groups (–O–CO–O–) bridging the methyl and hexyl chains, resulting in a linear configuration with moderate hydrophobicity due to the hexyl group.
The compound’s molecular weight is 188.22 g/mol, calculated as follows:
This places it between smaller oxalate esters like dimethyl oxalate (118.09 g/mol) and larger analogs like dibutyl oxalate (202.25 g/mol) .
Synthesis and Production
Esterification of Oxalic Acid
The most straightforward synthesis route involves the acid-catalyzed esterification of oxalic acid with methanol and hexanol. Sulfuric acid is commonly employed as a catalyst, facilitating the nucleophilic substitution reaction:
This method parallels the production of dimethyl oxalate, where stoichiometric control of alcohol reactants is critical to achieving selective esterification .
Oxidative Carbonylation
Alternative routes, such as oxidative carbonylation of methanol and hexanol, could theoretically yield hexyl methyl ethanedioate using palladium-based catalysts. For dimethyl oxalate, this method involves reacting carbon monoxide with methyl nitrite (CH₃ONO) over a Pd/α-Al₂O₃ catalyst at 80–120°C :
Adapting this process for mixed esters would require co-feeding methyl and hexyl nitrites, though no literature confirms this approach for hexyl methyl ethanedioate.
Physical and Chemical Properties
Limited experimental data exist for hexyl methyl ethanedioate, but properties can be inferred from related oxalate esters:
The hexyl group enhances lipophilicity, making the compound more soluble in organic solvents like ethanol or hexane compared to shorter-chain esters. Hydrolysis under acidic or basic conditions yields oxalic acid, methanol, and hexanol, with kinetics dependent on pH and temperature .
Reactivity and Applications
Condensation Reactions
Oxalate esters are pivotal in synthesizing diketones, quinoxalines, and cyclic amides. For example, dimethyl oxalate condenses with o-phenylenediamine to form quinoxalinedione :
Hexyl methyl ethanedioate could similarly participate in condensations, with the hexyl group potentially modifying reaction kinetics or product solubility.
Polymer and Plasticizer Applications
Long-chain oxalate esters act as plasticizers or crosslinkers in polymers. For instance, dibutyl oxalate improves the flexibility of polyvinyl chloride (PVC). The hexyl moiety in hexyl methyl ethanedioate may enhance compatibility with hydrophobic polymers, though experimental validation is lacking.
Hydrogenation to Alcohols
Catalytic hydrogenation of oxalate esters produces glycolic acid or alcohols. A study on dimethyl oxalate demonstrated tunable selectivity to ethanol (84.3%) or methyl acetate (77.9%) using Fe@C catalysts :
Hexyl methyl ethanedioate might yield hexanol and methanol under similar conditions, offering a pathway to specialty alcohols.
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